1H-Inden-1-one, 2,3-dihydro-2-(4-morpholinylmethyl)-
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Overview
Description
1H-Inden-1-one, 2,3-dihydro-2-(4-morpholinylmethyl)- is a chemical compound with a unique structure that combines the properties of indenone and morpholine
Preparation Methods
The synthesis of 1H-Inden-1-one, 2,3-dihydro-2-(4-morpholinylmethyl)- involves several steps. One common method includes the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene . Another method involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates . Industrial production methods often utilize these catalytic processes to achieve high yields and purity.
Chemical Reactions Analysis
1H-Inden-1-one, 2,3-dihydro-2-(4-morpholinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of halogenated or substituted derivatives.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex cyclic structures.
Scientific Research Applications
1H-Inden-1-one, 2,3-dihydro-2-(4-morpholinylmethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1H-Inden-1-one, 2,3-dihydro-2-(4-morpholinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1H-Inden-1-one, 2,3-dihydro-2-(4-morpholinylmethyl)- can be compared with other similar compounds such as:
1-Indanone: Shares a similar core structure but lacks the morpholine moiety.
2,3-Dihydro-1H-inden-1-one: Similar structure but without the morpholinylmethyl group.
Indane derivatives: Compounds like 1-methylindane and 2-methylindane have similar cyclic structures but differ in functional groups.
The uniqueness of 1H-Inden-1-one, 2,3-dihydro-2-(4-morpholinylmethyl)- lies in its combination of the indenone and morpholine structures, which imparts distinct chemical and biological properties.
Properties
CAS No. |
75473-81-3 |
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Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-(morpholin-4-ylmethyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C14H17NO2/c16-14-12(10-15-5-7-17-8-6-15)9-11-3-1-2-4-13(11)14/h1-4,12H,5-10H2 |
InChI Key |
HPGXJGKXCHIGCA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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